2-Chloro-3,5-dimethyl-2,3-dihydro-1,2-oxaphosphole
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Overview
Description
2-Chloro-3,5-dimethyl-2,3-dihydro-1,2-oxaphosphole is a heterocyclic compound containing phosphorus, chlorine, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-dimethyl-2,3-dihydro-1,2-oxaphosphole typically involves the reaction of chloromethyl derivatives with phosphorus-containing reagents under controlled conditions. One common method involves the reaction of 2-chloromethyl-3,5-dimethylpyridine with phosphorus trichloride in the presence of a base such as sodium methoxide . The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of high-purity starting materials and stringent quality control measures ensures the consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,5-dimethyl-2,3-dihydro-1,2-oxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into phosphines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions may require catalysts or specific solvents to facilitate the substitution process.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Chloro-3,5-dimethyl-2,3-dihydro-1,2-oxaphosphole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex phosphorus-containing compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3,5-dimethyl-2,3-dihydro-1,2-oxaphosphole involves its ability to interact with various molecular targets through its phosphorus and chlorine atoms. These interactions can lead to the formation of coordination complexes or the modification of biological molecules. The compound’s reactivity is influenced by its electronic structure and the presence of reactive sites such as the chlorine atom and the phosphorus-oxygen bond.
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-3,5-dimethylpyridine: Shares a similar chloromethyl group but lacks the phosphorus and oxygen atoms.
3,5-Dimethyl-4-(alkoxy)-2-(chloromethyl)-pyridine: Contains similar structural features but with different substituents on the pyridine ring.
2,3-Dihydro-1H-inden-1-one: A structurally related compound with a different heterocyclic core.
Uniqueness
2-Chloro-3,5-dimethyl-2,3-dihydro-1,2-oxaphosphole is unique due to the presence of both phosphorus and oxygen atoms in its heterocyclic ring
Properties
CAS No. |
62179-23-1 |
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Molecular Formula |
C5H8ClOP |
Molecular Weight |
150.54 g/mol |
IUPAC Name |
2-chloro-3,5-dimethyl-3H-oxaphosphole |
InChI |
InChI=1S/C5H8ClOP/c1-4-3-5(2)8(6)7-4/h3,5H,1-2H3 |
InChI Key |
SETYHZCAFPRXGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(OP1Cl)C |
Origin of Product |
United States |
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